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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)oxirane

CAS No.: 135579-72-5

Cat. No.: B2840342 Get Quote

Executive Summary
2-(2-Methoxyethyl)oxirane (CAS 3389-71-7), also known as 1,2-epoxy-4-methoxybutane,

represents a critical class of functionalized epoxides used as alkylating agents and synthesis

intermediates in pharmaceutical development. Its structural duality—containing both a strained

epoxide ring and an acyclic ether moiety—creates a complex fragmentation signature under

Electron Ionization (EI).

This guide provides an in-depth analysis of its mass spectral behavior, establishing a reliable

identification protocol. We compare its performance against its structural isomer, Ethyl Glycidyl

Ether (1,2-Epoxy-3-ethoxypropane), to demonstrate how specific fragmentation pathways allow

for the unambiguous differentiation of these isobaric compounds (MW 102.13 g/mol ).

Experimental Methodology
To ensure reproducibility, the following GC-MS protocol is recommended. This method

minimizes thermal degradation of the epoxide ring prior to ionization.
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Parameter Setting Rationale

Column
DB-5MS or Equivalent (30m x

0.25mm x 0.25µm)

Non-polar stationary phase

prevents catalytic ring opening

of the epoxide during

separation.

Carrier Gas
Helium, 1.0 mL/min (Constant

Flow)

Standard flow for optimal MS

vacuum pressure.

Inlet Temp 200°C (Split Mode 20:1)

Lower inlet temperature

prevents thermal

rearrangement of the epoxide.

Ion Source Electron Ionization (EI), 70 eV

Standard energy for library

matching; ensures predictable

fragmentation.

Source Temp 230°C

Sufficient to prevent

condensation without inducing

pyrolysis.

Scan Range m/z 29 – 200

Captures low-mass diagnostic

ether fragments and the

molecular ion.

Fragmentation Analysis: 2-(2-Methoxyethyl)oxirane
The mass spectrum of 2-(2-Methoxyethyl)oxirane is dominated by inductive cleavage driven

by the ether oxygen, rather than the epoxide ring.

Key Diagnostic Ions

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b2840342?utm_src=pdf-body
https://www.benchchem.com/product/b2840342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2840342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Identity
Relative
Abundance

Mechanistic Origin

102 < 1% (Weak)

The molecular ion is

unstable due to the

facile cleavage of the

ether bond.

71 ~30-50%

Alpha-Cleavage: Loss

of the methoxy radical

from the tail.

57 ~40-60%

Epoxide Retention:

Cleavage of the C3-

C4 bond retains the

epoxide ring (epoxy-

propyl cation).

45 100% (Base Peak)

Methoxy Signature:

The oxonium ion

formed by alpha-

cleavage adjacent to

the ether oxygen.

31 ~20-40%

Secondary

fragmentation of the

ether chain.

Mechanistic Pathway
The fragmentation is competitive between the epoxide ring and the methoxy tail. However, the

formation of the resonance-stabilized oxonium ion (m/z 45) is energetically favored over the

formation of the strained epoxide fragments.

Pathway A (Dominant): Ionization at the ether oxygen

Alpha-cleavage

Formation of m/z 45 (Base Peak).
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Pathway B: Ionization at the epoxide oxygen

C-C bond cleavage

Formation of m/z 57 (Epoxy-allyl cation).

Comparative Analysis: Isomer Differentiation
A common analytical challenge is distinguishing 2-(2-Methoxyethyl)oxirane from its isomer,

Ethyl Glycidyl Ether. Both have a molecular weight of 102, but their fragmentation patterns are

distinct due to the location of the oxygen atoms.

Comparison Table: Target vs. Isomer
Feature

2-(2-Methoxyethyl)oxirane

(Target)
Ethyl Glycidyl Ether

(Alternative)

Structure
Epoxide - CH2 - CH2 - O -

CH3

Epoxide - CH2 - O - CH2 -

CH3

Base Peak m/z 45 m/z 59

Key Loss
M - 31 (Methoxy)

m/z 71

M - 15 (Methyl)

m/z 87

Differentiation
Presence of strong m/z 45;

absence of m/z 59.

Presence of strong m/z 59;

weak m/z 45.

Performance Verdict
Reliability: The Target molecule is reliably identified by the m/z 45 peak. If m/z 59 is the base

peak, the analyte is the ethyl ether isomer, not the methoxyethyl target.

Sensitivity: Both compounds show poor molecular ion stability. Quantitation should be

performed using the base peaks (m/z 45 and 59, respectively) in SIM (Selected Ion

Monitoring) mode for maximum sensitivity.

Visualization of Fragmentation Pathways[1][2]
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The following diagram illustrates the competitive fragmentation pathways for 2-(2-
Methoxyethyl)oxirane, highlighting the origin of the diagnostic m/z 45 peak.
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Caption: Competitive fragmentation pathways of 2-(2-Methoxyethyl)oxirane. The ether-

directed alpha-cleavage (red path) yields the dominant m/z 45 base peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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